![molecular formula C5HBrClN3S B3318573 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 1007128-71-3](/img/structure/B3318573.png)

7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine

Vue d'ensemble

Description

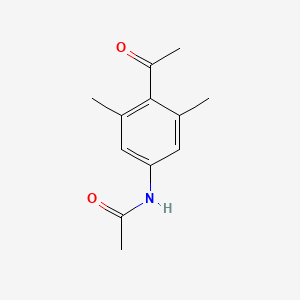

“7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine” is a compound with the molecular formula C5HBrClN3S . It is used as an electron-deficient group for organic electronic applications .

Synthesis Analysis

The synthesis of a similar compound, a thiadiazolo[3,4-c]pyridine-based donor-acceptor (D-A) copolymer, was achieved by Stille polymerization reaction . The first step involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid, resulting in the formation of 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain 7-bromo-4-chloro [1,2,5]thiadiazolo [3,4-c]pyridine .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it has been found to exhibit versatility and selectivity towards aromatic nucleophilic substitution, with new compounds synthesized using different nucleophiles (alcohols, amines, and thiols) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related studies. For instance, a thiadiazolo[3,4-c]pyridine-based copolymer was found to have strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .Mécanisme D'action

Target of Action

It is known that this compound is a thiadiazolo[3,4-c]pyridine-based material . Thiadiazolo[3,4-c]pyridine compounds are often used as electron-deficient groups in organic electronic applications .

Mode of Action

It is known that thiadiazolo[3,4-c]pyridine compounds, due to their electron-deficient nature, can interact with electron-rich donor molecules . This interaction can result in changes in the electronic properties of the system, which can be exploited in various electronic applications .

Biochemical Pathways

Given its use in organic electronic applications, it is likely that this compound affects pathways related to electron transfer and conductivity .

Result of Action

It is known that thiadiazolo[3,4-c]pyridine compounds can alter the electronic properties of a system when they interact with electron-rich donor molecules . This can result in changes in conductivity, which can be exploited in various electronic applications .

Action Environment

The action of 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine can be influenced by various environmental factors. For instance, the reaction of 4,7-dibromo[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline was facilitated in an aprotic dipolar solvent (DMF) and occurred much faster than in a less polar organic solvent (chloroform) . Additionally, the polymerization of a related compound was carried out at 105 °C under argon protection .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine in lab experiments is its potential for use as a fluorescent probe for imaging biological systems. Additionally, this compound has been found to have anticancer, antiviral, and antimicrobial properties, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Orientations Futures

There are several future directions for research on 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine. One area of research is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the optimization of its use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in various applications.

Applications De Recherche Scientifique

7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antiviral, and antimicrobial properties. This compound has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

Propriétés

IUPAC Name |

7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREKUZJHGQEURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230953 | |

| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007128-71-3 | |

| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007128-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-](/img/structure/B3318523.png)

![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)

![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)